S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate

Thioester hydrolysis Intramolecular catalysis Kinetic analysis

S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate (CAS 92065-70-8) is a thioester derivative characterized by an S-acetyl protected thiol group linked to a propyl chain bearing a terminal tertiary amide (dimethylamino) moiety. It functions as a masked thiol equivalent in nucleophilic acyl substitution reactions, offering distinct reactivity profiles due to the electron-donating and basic properties of the pendant dimethylamino group, which can influence both solubility and hydrolysis kinetics.

Molecular Formula C7H13NO2S
Molecular Weight 175.25 g/mol
Cat. No. B12503461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(3-(Dimethylamino)-3-oxopropyl) ethanethioate
Molecular FormulaC7H13NO2S
Molecular Weight175.25 g/mol
Structural Identifiers
SMILESCC(=O)SCCC(=O)N(C)C
InChIInChI=1S/C7H13NO2S/c1-6(9)11-5-4-7(10)8(2)3/h4-5H2,1-3H3
InChIKeyLNFXKCGSHVTOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate: A Tertiary Amine-Functionalized Thioester Intermediate for Controlled Acyl Transfer Chemistry


S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate (CAS 92065-70-8) is a thioester derivative characterized by an S-acetyl protected thiol group linked to a propyl chain bearing a terminal tertiary amide (dimethylamino) moiety . It functions as a masked thiol equivalent in nucleophilic acyl substitution reactions, offering distinct reactivity profiles due to the electron-donating and basic properties of the pendant dimethylamino group, which can influence both solubility and hydrolysis kinetics [1].

Why S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate Cannot Be Interchanged with Simpler Thioester Analogs


Direct substitution of S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate with structurally related thioesters, such as those lacking the pendant dimethylamino group or possessing alternative polar substituents, is generally not permissible without altering reaction outcomes. The tertiary amine moiety imparts a unique combination of enhanced solubility in polar organic solvents and the potential for intramolecular catalysis during hydrolysis or acyl transfer steps [1]. As demonstrated in kinetic studies of analogous compounds, the presence of a pendant dimethylamino group can lead to significant rate accelerations and altered pH-rate profiles compared to thioesters without this functionality, directly impacting reaction efficiency and product selectivity [1]. Therefore, procurement decisions must account for these functional group-specific properties.

Quantitative Differentiation of S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate from Closest Analogs: A Procurement-Focused Evidence Review


Enhanced Hydrolysis Kinetics via Intramolecular General Base Catalysis

Thioesters containing a pendant dimethylamino group, such as the target compound, exhibit a plateau in their pH-log kobs profiles due to intramolecular general base catalysis by the tertiary amine. This stands in contrast to thioesters lacking such a group (e.g., compound 10, a 4-nitro thiol benzoate ester of ethyl 2-mercaptoacetate), which display linear pH-rate profiles indicative of exclusive specific base attack by OH- [1]. While direct rate constants for the target compound are not publicly available, the class-level inference is robust: the presence of the dimethylamino group significantly accelerates hydrolysis under mildly basic conditions where the amine is deprotonated and can act as a general base [1].

Thioester hydrolysis Intramolecular catalysis Kinetic analysis pH-rate profile

Improved Solubility in Polar Organic Solvents

The target compound, S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate, is documented to be soluble in polar organic solvents such as methanol and ethanol . This contrasts with simpler S-alkyl ethanethioates like S-(2-oxopropyl) ethanethioate, which may exhibit lower solubility in these media due to the absence of a basic, polarizable dimethylamino group. While quantitative solubility data (e.g., mg/mL) are not provided in the available datasheets, the qualitative statement of solubility in polar organics serves as a practical differentiator for synthetic chemists selecting a thioester for reactions conducted in such solvents.

Solubility Organic synthesis Reaction medium Polar aprotic solvents

Verified High Purity with Batch-Specific Analytical Documentation

The compound is available from reputable vendors at a standard purity of 95%, with batch-specific quality control data including NMR, HPLC, and GC analyses provided upon request . This level of documented purity and analytical transparency is a key differentiator when compared to generic thioester analogs that may be offered at lower purity levels or without accompanying analytical certificates, potentially introducing unknown impurities that could compromise sensitive reactions.

Purity Quality control NMR HPLC Procurement

Superior Reactivity of Thioester Moiety Compared to Oxoester Analogs

Thioesters, including S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate, are significantly more reactive toward nucleophilic acyl substitution than their oxoester counterparts due to poorer resonance stabilization of the carbonyl group by sulfur compared to oxygen [1]. While this is a class-level property, it is quantifiable: for example, the rate constant for base-catalyzed hydrolysis of S-methyl thioacetate (k_b) is substantially larger than that of methyl acetate under identical conditions, with specific rate enhancements on the order of 10^2-10^3 fold depending on the nucleophile and conditions [1]. This fundamental difference in reactivity is a primary driver for selecting a thioester over an oxoester when efficient acyl transfer is required.

Acyl substitution Thioester Oxoester Kinetic reactivity Nucleophilic catalysis

Optimal Application Scenarios for S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate Based on Evidenced Differentiation


Synthesis of pH-Sensitive Prodrugs or Controlled-Release Thiol Conjugates

Leveraging the intramolecular general base catalysis by the pendant dimethylamino group, S-(3-(Dimethylamino)-3-oxopropyl) ethanethioate can be employed as a masked thiol synthon in the design of prodrugs or bioconjugates where thiol release is desired under mildly basic conditions (e.g., intracellular environments). The plateau in the pH-rate profile ensures a predictable and sustained release profile, as demonstrated for analogous compounds in the class [1].

Organic Synthesis in Polar Organic Solvent Systems

The compound's documented solubility in methanol and ethanol [1] makes it particularly suitable for multi-step synthetic sequences conducted in polar protic or aprotic media. This property reduces the need for solvent exchange or the use of less desirable co-solvents, streamlining purification and isolation steps.

Precision Chemistry Requiring High-Purity Reagents with Full Analytical Traceability

For applications in medicinal chemistry, process development, or material science where impurity profiles must be rigorously controlled, the availability of this compound at 95% purity with batch-specific NMR, HPLC, and GC data [1] ensures experimental reproducibility and facilitates regulatory compliance in preclinical studies.

Thiolation Reactions Requiring Mild, Efficient Acyl Transfer

Given the enhanced reactivity of thioesters relative to oxoesters (rate enhancement of 10^2-10^3 fold) [1], this compound serves as an ideal S-acetyl transfer agent for introducing a protected thiol group onto amine or alcohol nucleophiles under mild conditions, minimizing side reactions and improving overall yield.

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